2,2-dimethylpropyl sulfamate
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Overview
Description
2,2-dimethylpropyl sulfamate is an organic compound that belongs to the class of sulfamic acid esters. This compound is characterized by the presence of a sulfamic acid group attached to a 2,2-dimethyl-propyl ester moiety. It is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sulfamic acid 2,2-dimethyl-propyl ester typically involves the esterification of sulfamic acid with 2,2-dimethyl-propanol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In industrial settings, the production of sulfamic acid 2,2-dimethyl-propyl ester may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts immobilized on inorganic supports, such as silica or zeolites, can also be employed to facilitate the esterification reaction and allow for easy recovery and recycling of the catalyst .
Chemical Reactions Analysis
Types of Reactions
2,2-dimethylpropyl sulfamate can undergo various chemical reactions, including:
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Nucleophilic substitution reactions may involve reagents such as alkyl halides or amines.
Oxidation and Reduction: Common oxidizing agents include potassium permanganate and hydrogen peroxide, while reducing agents may include lithium aluminum hydride.
Major Products Formed
Hydrolysis: Sulfamic acid and 2,2-dimethyl-propanol.
Substitution: Various substituted sulfamic acid esters, depending on the nucleophile used.
Oxidation and Reduction: Oxidized or reduced derivatives of the original ester.
Scientific Research Applications
2,2-dimethylpropyl sulfamate has a wide range of applications in scientific research:
Biology: The compound can be used in the study of enzyme inhibition and protein modification.
Industry: The ester is used in the production of surfactants, detergents, and other industrial chemicals.
Mechanism of Action
The mechanism of action of sulfamic acid 2,2-dimethyl-propyl ester involves its interaction with molecular targets through its sulfamic acid group. This group can form hydrogen bonds and electrostatic interactions with various biomolecules, leading to inhibition or modification of their activity. The ester moiety can also participate in hydrophobic interactions, enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
- Sulfamic acid methyl ester
- Sulfamic acid ethyl ester
- Sulfamic acid isopropyl ester
Uniqueness
2,2-dimethylpropyl sulfamate is unique due to its 2,2-dimethyl-propyl group, which provides steric hindrance and affects the compound’s reactivity and binding properties. This makes it distinct from other sulfamic acid esters with simpler alkyl groups .
Conclusion
This compound is a versatile compound with significant applications in various fields of scientific research. Its unique structure and reactivity make it a valuable reagent in organic synthesis, biology, medicine, and industry. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utility in research and development.
Properties
Molecular Formula |
C5H13NO3S |
---|---|
Molecular Weight |
167.23 g/mol |
IUPAC Name |
2,2-dimethylpropyl sulfamate |
InChI |
InChI=1S/C5H13NO3S/c1-5(2,3)4-9-10(6,7)8/h4H2,1-3H3,(H2,6,7,8) |
InChI Key |
KQRLDWQDOSEQCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)COS(=O)(=O)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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